Fosveset

Contrast-enhanced MRA Relaxivity Albumin binding

Fosveset (gadofosveset trisodium, also known as MS-325, Ablavar, or Vasovist) is a gadolinium-based contrast agent (GBCA) distinguished by its reversible, non-covalent binding to human serum albumin (HSA). This mechanism classifies it as an intravascular or ‘blood pool’ agent, fundamentally different from conventional extracellular fluid (ECF) gadolinium chelates.

Molecular Formula C33H44N3O14P
Molecular Weight 737.7 g/mol
CAS No. 193901-91-6
Cat. No. B1606296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosveset
CAS193901-91-6
Molecular FormulaC33H44N3O14P
Molecular Weight737.7 g/mol
Structural Identifiers
SMILESC1CC(CCC1OP(=O)(O)OCC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C33H44N3O14P/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)/t26-/m1/s1
InChIKeyNZLPWFTXPYJYSS-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosveset (CAS 193901-91-6): The Albumin-Targeted Blood Pool MRI Contrast Agent for Extended Vascular Imaging


Fosveset (gadofosveset trisodium, also known as MS-325, Ablavar, or Vasovist) is a gadolinium-based contrast agent (GBCA) distinguished by its reversible, non-covalent binding to human serum albumin (HSA) [1]. This mechanism classifies it as an intravascular or ‘blood pool’ agent, fundamentally different from conventional extracellular fluid (ECF) gadolinium chelates. The albumin binding profoundly slows its plasma clearance (terminal half-life ~16 hours), prolongs its vascular residence for up to 1–4 hours of steady-state imaging, and amplifies its relaxivity up to 10-fold compared to unbound agents, enabling high-resolution magnetic resonance angiography (MRA) from a single low-dose injection [2]. It was the first and remains the only FDA-approved contrast agent specifically indicated for MRA, receiving approval in 2008 before eventual commercial discontinuation [3].

Why Fosveset Cannot Be Simply Swapped: The Critical Gap from Extracellular to Intravascular Contrast Agents


Conventional ECF gadolinium chelates such as gadopentetate dimeglumine (Gd-DTPA) rapidly extravasate from blood vessels into the interstitial space, limiting first-pass arterial imaging to a narrow temporal window of seconds and providing negligible steady-state blood pool signal [1]. In contrast, Fosveset’s strong yet reversible albumin binding (~80–96% bound) confines it largely to the vascular compartment, delivering an extended imaging window exceeding one hour, 5–10× higher relaxivity in blood, and the unique ability to perform both dynamic and steady-state MRA from a single low-dose injection [2]. Substituting an ECF agent for Fosveset fundamentally changes the achievable imaging protocol, eliminates steady-state angiographic capability, and has been shown to significantly degrade diagnostic accuracy for vascular disease [3]. Generic substitution thus fails at the level of pharmacokinetics, relaxivity, and procedural feasibility.

Fosveset Evidence Guide: Quantified Performance Differentiation vs. Conventional MRI Contrast Agents


5–10× Higher Relaxivity: Fosveset vs. Gadopentetate Dimeglumine (Gd-DTPA) in Human Plasma

Fosveset, when bound to albumin in human plasma, exhibits a T1 relaxivity approximately 6 to 10 times greater than the conventional ECF agent gadopentetate dimeglumine (Gd-DTPA) [1]. This relaxivity amplification is a direct consequence of reversible non-covalent albumin binding; without it, the free molecule has only marginally higher relaxivity than standard agents. In ex vivo studies, rabbit and monkey plasma T1 values following 0.1 mmol/kg MS-325 injection were reduced to 50–100 msec compared to 200–400 msec with Gd-DTPA, a quantified difference of 100–350 msec shorter T1 [1]. The targeted mechanism thus translates into markedly superior signal enhancement per unit dose of gadolinium.

Contrast-enhanced MRA Relaxivity Albumin binding Blood pool imaging

Superior and Prolonged T1 Shortening: Fosveset Lasts Longer Than Gadopentetate Dimeglumine in Myocardium and Blood

In a head-to-head human study of healthy volunteers, gadofosveset trisodium (0.03 mmol/kg) produced a larger T1 contrast field (T1c field) and greater T1c tissue between blood and myocardium than standard-dose gadopentetate dimeglumine (0.1 mmol/kg) [1]. Crucially, the T1 shortening induced by Gd-DTPA diminished faster at both 1.5 T and 3 T; gadofosveset maintained its tissue contrast significantly longer. This was assessed using serial modified Look-Locker inversion recovery (MOLLI) T1 maps at 5-minute intervals over 45 minutes post-injection [1]. The sustained T1 difference is a direct consequence of albumin binding that retains the agent within the vascular space, making Fosveset more suitable for imaging protocols requiring prolonged acquisition windows.

Cardiac MRI T1 mapping Pharmacodynamics Myocardial imaging

Improved Diagnostic Sensitivity for Peripheral Arterial Disease: Fosveset-Enhanced MRA vs. Non-Contrast MRA

In a multicenter Phase III study evaluating renal artery disease, addition of gadofosveset to MRA significantly improved sensitivity, specificity, and accuracy compared to non-contrast MRA [1]. Across three blinded readers, sensitivity increased by +25%, +26%, and +42%; specificity increased by +23%, +25%, and +29%; and accuracy increased by +23%, +28%, and +29% (p < 0.01 for all) [1]. A separate Phase III study in pedal arterial disease confirmed higher sensitivity, specificity, and accuracy for the 0.03 mmol/kg dose versus the 0.05 mmol/kg dose, with the lower dose providing the best balance of safety and efficacy [2]. These data demonstrate that the blood pool property of Fosveset directly translates into superior clinical detection of vascular stenoses compared to non-contrast techniques, the standard reference in pre-contrast MRA assessments.

Peripheral vascular disease Diagnostic accuracy Phase III clinical trial Renal artery disease

Superior Coronary Artery CNR and Image Quality: Fosveset vs. Gadobenate Dimeglumine at 3.0 Tesla

In an intra-individual prospective comparison of 22 subjects, gadofosveset trisodium (0.03 mmol/kg) achieved a statistically higher coronary artery contrast-to-noise ratio (CNR) than gadobenate dimeglumine (Gd-BOPTA, 0.1 mmol/kg) at 3.0 T [1]: CNR 73.5 ± 46.9 vs. 59.3 ± 75.7 (p = 0.03). Moreover, image quality scores significantly favored gadofosveset (2.77 ± 0.61 vs. 2.11 ± 0.51 on a 4-point scale, p < 0.001) despite using less than one-third the molar dose. The superior CNR arises from the targeted vascular retention of the blood pool agent, providing prolonged enhancement that is particularly advantageous for high-resolution coronary vessel wall imaging where conventional extracellular agents rapidly wash out and yield inferior vessel-to-background delineation [1].

Coronary MRA Contrast-to-noise ratio Image quality 3.0 T MRI

Reduced Intravoxel Phase Noise for Quantitative Flow: Fosveset vs. Gadopentetate Dimeglumine in Phase-Contrast MRI

For quantitative 2D phase-contrast (PC) MRI of thoracic blood flow, the intravascular distribution of gadofosveset trisodium produced significantly reduced standard deviation of velocity measurements (phase noise) compared to the extracellular agent gadopentetate dimeglumine (p < 0.05), when the two agents were compared within the same patients on consecutive days [1]. Velocity-to-noise ratios (VNRs) were significantly improved after gadofosveset administration, indicating better delineation of the perfused lumen and more reliable flow quantification. Absolute flow values remained consistent between agents, confirming that Fosveset does not introduce bias while improving measurement precision [1].

Phase-contrast MRI Flow quantification Vascular imaging Intravascular contrast agents

Favorable NSF Risk Profile: An Intermediate-Risk Linear Ionic Blood Pool Agent

Gadofosveset trisodium is classified as a ‘Group III’ agent in the American College of Radiology (ACR) NSF risk stratification system, indicating that few, if any, unconfounded cases of nephrogenic systemic fibrosis have been reported with its use [1]. This places it in a distinct intermediate risk category compared to Group I linear nonionic agents such as gadodiamide or linear ionic Gd-DTPA that carry the greatest number of unconfounded NSF cases, and Group II macrocyclic agents (e.g., gadobutrol) that are considered lowest risk [1][2]. While a formal prospective head-to-head safety trial has not been conducted, the combined profile of high protein binding (lower free gadolinium concentration) and lower clinical dose (0.03–0.05 mmol/kg vs. 0.1 mmol/kg for most ECF agents) supports its favorable positioning for procurement decisions in patient populations with marginal renal function [2].

Nephrogenic systemic fibrosis Safety Gadolinium deposition Renal impairment

Fosveset (MS-325) Applications: Where the Albumin-Targeted Blood Pool Mechanism Delivers Decisive Advantage


Whole-Body First-Pass and Steady-State Magnetic Resonance Angiography (MRA) for Peripheral Arterial Disease

Fosveset’s unique dual capability to serve as both a first-pass and steady-state contrast agent makes it suitable for MRA protocols evaluating aortoiliac occlusive disease (its FDA-approved indication) or comprehensive whole-body vascular surveys [1][2]. In comparative studies, a single 10 mL injection of gadofosveset delivered significantly higher arterial-phase relative contrast values than triple-volume (30 mL) gadopentetate dimeglumine in three of four vascular segments (p < 0.05), while simultaneously providing a subsequent equilibrium phase that enabled high-resolution venous and delayed imaging without re-injection [1]. This unique protocol flexibility is irreplaceable by conventional extracellular agents and directly evidences the differentiated value of procuring a blood pool agent for vascular imaging services.

High-Resolution Coronary Magnetic Resonance Angiography at 3.0 Tesla

For research and clinical imaging of coronary arteries, particularly when evaluating anomalous origins, bypass graft patency, or diffuse disease, gadofosveset’s sustained intravascular retention provides coronary CNR superior to high-relaxivity ECF agents [1]. The 24% higher CNR and significantly better image quality (p < 0.001) versus gadobenate dimeglumine make it a compelling choice for 3.0 T coronary MRA protocols where the prolonged imaging window is exploited to maximize spatial resolution [1]. Researchers developing new cardiovascular MRI techniques should consider gadofosveset for protocols requiring >30-minute acquisition times.

Quantitative Phase-Contrast Flow Analysis in Congenital and Valvular Heart Disease

When accurate intravascular flow quantification is critical, such as in serial monitoring of aortic coarctation, pulmonary regurgitation, or Fontan circulation, the reduced phase noise achieved with Fosveset directly translates into higher-precision flow waveforms [1]. Unlike extracellular agents that rapidly diffuse into tissue, Fosveset remains confined to flowing blood, enabling more reliable lumen-edge delineation and velocity encoding. Centers conducting advanced hemodynamic research or complex congenital heart disease surveillance should consider the agent’s superior VNR and reduced phase noise as key procurement criteria for phase-contrast MRI contrast agent selection.

Preclinical and Translational Pharmacoimaging of Vascular Targets Using Albumin-Binding Gadolinium Chelates

In preclinical and early translational research, gadofosveset serves as a prototype albumin-binding probe for studying vascular permeability, angiogenesis, or plaque inflammation. Its reversible HSA interaction (Kd in the micromolar range) and the ~10-fold relaxivity enhancement upon binding provide a well-characterized benchmark for developing next-generation targeted MRI agents [1][2]. Academic and industrial laboratories procuring gadofosveset for basic research can use the extensive published quantification of its binding thermodynamics, relaxometric properties, and pharmacokinetics to calibrate novel compounds, making it an indispensable reference standard in the field of molecular MRI probe development.

Quote Request

Request a Quote for Fosveset

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.